Cas no 2195816-16-9 (1-(5-fluoropyrimidin-4-yl)azepane)

1-(5-fluoropyrimidin-4-yl)azepane 化学的及び物理的性質
名前と識別子
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- 1H-Azepine, 1-(5-fluoro-4-pyrimidinyl)hexahydro-
- 1-(5-fluoropyrimidin-4-yl)azepane
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- インチ: 1S/C10H14FN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
- InChIKey: FSPPCUOOTZYRCO-UHFFFAOYSA-N
- ほほえんだ: N1(C2C(F)=CN=CN=2)CCCCCC1
1-(5-fluoropyrimidin-4-yl)azepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6616-2568-1mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6616-2568-5mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6616-2568-30mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6616-2568-75mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6616-2568-20μmol |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6616-2568-4mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6616-2568-40mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6616-2568-2μmol |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6616-2568-10μmol |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6616-2568-2mg |
1-(5-fluoropyrimidin-4-yl)azepane |
2195816-16-9 | 2mg |
$88.5 | 2023-09-07 |
1-(5-fluoropyrimidin-4-yl)azepane 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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4. Book reviews
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
1-(5-fluoropyrimidin-4-yl)azepaneに関する追加情報
Introduction to Compound CAS No. 2195816-16-9: 1-(5-Fluoropyrimidin-4-yl)Azepane
CAS No. 2195816-16-9, commonly referred to as 1-(5-fluoropyrimidin-4-yl)azepane, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrimidine, a heterocyclic aromatic compound, and azepane, a seven-membered nitrogen-containing ring. The integration of these structural elements gives rise to unique chemical properties that make it a promising candidate for various applications, particularly in drug discovery and development.
The structure of 1-(5-fluoropyrimidin-4-yl)azepane consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an azepane ring fused at the 4-position. This arrangement creates a bicyclic system with potential for hydrogen bonding, π-interactions, and other non-covalent interactions, which are critical for molecular recognition in biological systems. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Recent research has focused on the synthesis and characterization of CAS No. 2195816-16-9. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyrimidine ring with high precision. This method not only ensures high yields but also allows for the introduction of substituents at specific positions, enabling the exploration of structure-activity relationships (SAR). For instance, the fluorine substitution at the 5-position has been shown to enhance the compound's stability and bioavailability, making it more suitable for therapeutic applications.
In terms of pharmacological activity, 1-(5-fluoropyrimidin-4-yl)azepane has demonstrated potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Preclinical studies have shown that this compound exhibits selective inhibition against certain kinases, suggesting its potential as a lead molecule for anti-cancer drug development.
Beyond its enzymatic activity, the compound's ability to penetrate cellular membranes and interact with intracellular targets has been extensively studied. Advanced computational modeling techniques, such as molecular docking and dynamics simulations, have provided insights into its binding modes and affinities toward target proteins. These studies have revealed that the azepane ring contributes significantly to the compound's ability to adopt conformations that favor favorable interactions with protein binding pockets.
The synthesis of CAS No. 2195816-16-9 has also been optimized to address scalability issues, which are critical for transitioning from laboratory-scale production to industrial manufacturing. Green chemistry principles have been incorporated into these processes, reducing environmental impact while maintaining high product quality. For example, solvent-free reaction conditions and catalytic systems have been employed to minimize waste generation and energy consumption.
In conclusion, CAS No. 2195816-16-9, or 1-(5-fluoropyrimidin-4-yl)azepane, represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique chemical structure, combined with advancements in synthetic methodologies and pharmacological evaluation, positions it as a promising candidate for future drug development efforts.
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